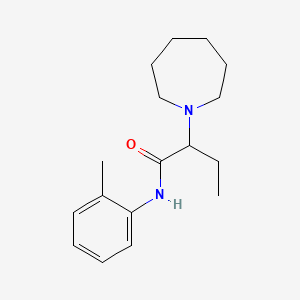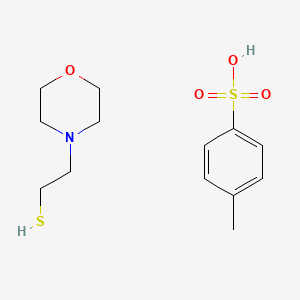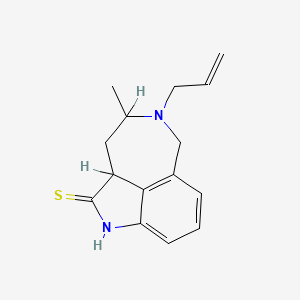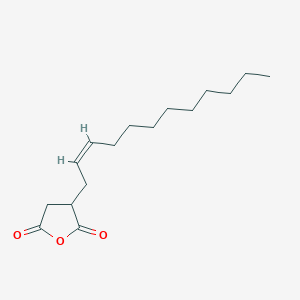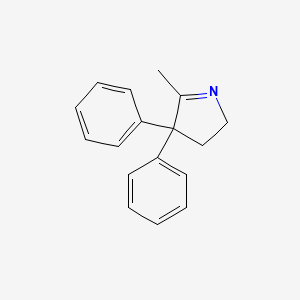
1-Piperidinepropanamide, N-(4-cyclopentylphenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinepropanamide, N-(4-cyclopentylphenyl)-, monohydrochloride is a chemical compound with the molecular formula C19-H28-N2-O.Cl-H and a molecular weight of 336.95 . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-Piperidinepropanamide, N-(4-cyclopentylphenyl)-, monohydrochloride involves several steps. The synthetic routes typically include the reaction of piperidine with propanamide, followed by the introduction of the N-(4-cyclopentylphenyl) group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1-Piperidinepropanamide, N-(4-cyclopentylphenyl)-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Piperidinepropanamide, N-(4-cyclopentylphenyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperidinepropanamide, N-(4-cyclopentylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Piperidinepropanamide, N-(4-cyclopentylphenyl)-, monohydrochloride can be compared with other similar compounds, such as:
N-(4-acetylphenyl)-3-piperidin-1-ylpropanamide: This compound has a similar structure but differs in the substituent groups attached to the piperidine ring.
N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-1-piperidinepropanamide: Another structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications.
Properties
CAS No. |
85603-14-1 |
|---|---|
Molecular Formula |
C19H29ClN2O |
Molecular Weight |
336.9 g/mol |
IUPAC Name |
N-(4-cyclopentylphenyl)-3-piperidin-1-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C19H28N2O.ClH/c22-19(12-15-21-13-4-1-5-14-21)20-18-10-8-17(9-11-18)16-6-2-3-7-16;/h8-11,16H,1-7,12-15H2,(H,20,22);1H |
InChI Key |
STVRFWIRSJGVGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C3CCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


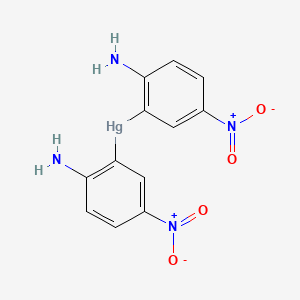



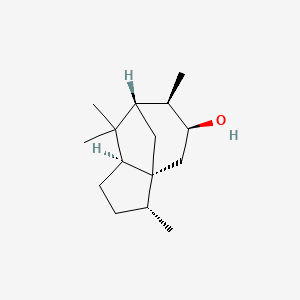


![2-[[(1R,5S)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]methoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12731605.png)
